2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
2-Chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, also known as 2-Chloro-1-fluoro-7-oxazepin-4-ylpropan-1-one, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of pharmaceuticals and has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) for the treatment of Alzheimer's disease (AD). It has also been used as a model compound for the study of the structure-activity relationship (SAR) of AChE inhibitors.
Scientific Research Applications
Process Development and Scale-Up
The benzoxazepine core is crucial in the development of kinase inhibitors, including the mTOR inhibitor. Through scalable synthesis, significant yields of this compound have been achieved, showing its potential for large-scale pharmaceutical manufacturing (Naganathan et al., 2015).
Pharmacological Research
Research on dibenzo[b,f][1,4]oxazepines, closely related to the target compound, explores the influence of chlorine substitution on pharmacology at various receptors, highlighting the compound's potential in developing selective receptor modulators (Naporra et al., 2016).
Synthesis and Evaluation of Derivatives
Studies have synthesized derivatives of closely related compounds for potential anti-inflammatory, analgesic, and other pharmacological activities, indicating a broad spectrum of research applications for the chemical structure (Gurupadayya et al., 2008).
Organocatalytic Asymmetric Synthesis
Research into organocatalyzed asymmetric Mannich reactions with dibenzo[b,f][1,4]oxazepines illustrates advanced synthetic techniques for producing chiral centers, vital for the development of pharmaceuticals (Li et al., 2019).
Novel Hybrids Synthesis
The creation of benzoxepine-1,2,3-triazole hybrids through Cu-catalyzed strategies demonstrates the compound's versatility in synthesizing potential antibacterial and anticancer agents, showing a significant impact on medicinal chemistry (Kuntala et al., 2015).
Metabolic Studies
Investigations into the metabolism of analogues in animals provide insights into the biotransformation and potential toxicity profiles of similar compounds, crucial for drug development processes (Dreyfuss et al., 1971).
properties
IUPAC Name |
2-chloro-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-8(13)12(16)15-4-5-17-11-3-2-10(14)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIPQKLHVJZXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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